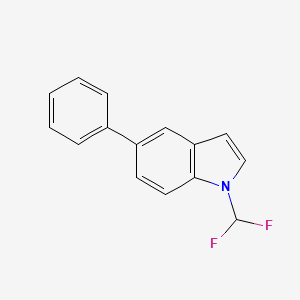

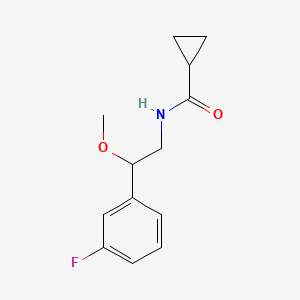

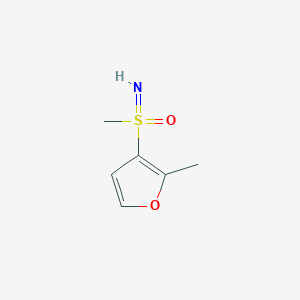

![molecular formula C24H19FN2O5S B2499025 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866725-30-6](/img/structure/B2499025.png)

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the requested molecule often involves multi-step chemical reactions, starting from basic quinolinone derivatives or benzene sulfonamide structures. For example, Hayun et al. (2012) describe the synthesis of a similar compound through the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, showcasing the complexity and specificity required in synthesizing these molecules (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a quinolinone core, often modified with various functional groups such as methoxy, fluoro, and sulfonamide groups, which significantly affect their chemical behavior and interactions. The detailed structural analysis is usually confirmed using spectroscopic methods like IR, NMR, and mass spectrometry, as demonstrated in multiple studies (Hayun et al., 2012; Lu & He, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their versatile chemical properties. For instance, Engler and Scheibe (1998) explored the Lewis acid-promoted reactions of benzoquinone monoimine derivatives, indicating the reactivity of such compounds under specific conditions and their potential to form complex molecules (Engler & Scheibe, 1998).

Aplicaciones Científicas De Investigación

Biotoxicity Assessment and Environmental Impact

The compound has been studied in the context of advanced oxidation processes (AOPs) for water treatment, particularly focusing on the degradation of acetaminophen from aqueous mediums. The research has delved into the kinetics, mechanisms, and by-products of these processes, providing insights into the environmental impact and biotoxicity of the degradation products. It's emphasized that untreated by-products could pose threats to ecosystems, underlining the importance of understanding and controlling these processes (Qutob, 2022).

Advanced Oxidation Processes for Micropollutant Treatment

The compound is a subject of interest in studies exploring advanced treatment technologies for micropollutants in the environment. This research investigates the occurrences, toxicities, and transformation pathways of acetaminophen (ACT), a common painkiller increasingly present in natural water environments. The studies highlight the challenges posed by the complexity of ACT degradation products and intermediates, prompting the development of advanced oxidation, membrane separation, and hybrid processes in water and wastewater treatment plants (Vo, 2019).

Neuroscience and Cognitive Disorders

The compound has also been linked to research in neuroscience, particularly in studies investigating the role of serotonin 5-HT(6) receptor antagonists in treating learning and memory disorders. These studies have led to the identification of selective antagonists, contributing to our understanding of the functional role of these receptors and their potential in cognitive enhancement (Russell, 2002).

Pharmacological Implications and Toxicity Assessment

In the realm of pharmacology and toxicology, the compound's derivatives have been evaluated for their potential carcinogenicity and their biological activity profiles. This evaluation has been critical in assessing the risks associated with these chemicals and guiding safe usage in various applications (Ashby, 1978).

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O5S/c1-32-18-7-5-6-17(13-18)26-23(28)15-27-14-22(33(30,31)19-8-3-2-4-9-19)24(29)20-12-16(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUFRLLAFSRMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

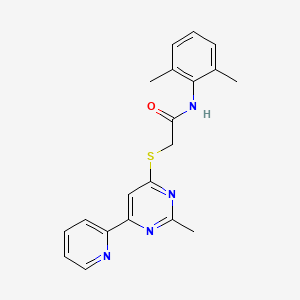

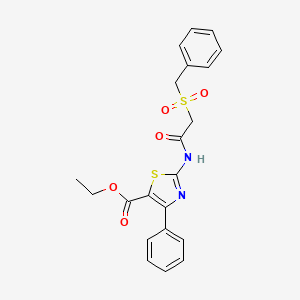

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

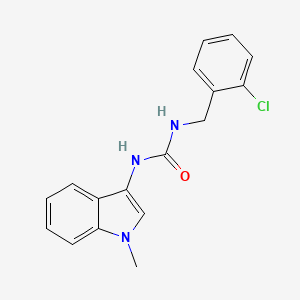

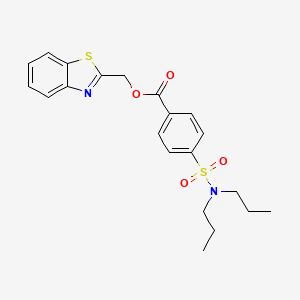

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

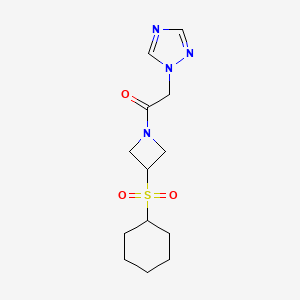

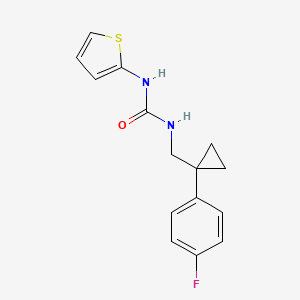

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)